molecular formula C13H11Cl2N3O2S B2652641 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea CAS No. 650615-79-5

1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea

Cat. No.: B2652641
CAS No.: 650615-79-5
M. Wt: 344.21
InChI Key: PRVJQCSVSQRYHB-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea is a complex organic compound characterized by the presence of chlorinated aromatic rings and a urea moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring both chlorophenyl and chloropyridinyl groups, contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-21(20,10-6-4-9(14)5-7-10)18-13(19)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVJQCSVSQRYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)NC1=C(N=CC=C1)Cl)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of benzene to form 4-chlorobenzene. This is followed by a Friedel-Crafts acylation reaction to introduce the methyl-oxo group, yielding 4-chlorophenyl-methyl-oxo.

  • Synthesis of the Chloropyridinyl Intermediate: : Concurrently, 2-chloropyridine is prepared through the chlorination of pyridine.

  • Coupling Reaction: : The final step involves the coupling of the chlorophenyl and chloropyridinyl intermediates with urea under controlled conditions. This step often requires the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, benefiting from its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The presence of chlorinated aromatic rings enhances its binding affinity and specificity, allowing it to effectively interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea: shares similarities with other chlorinated aromatic ureas, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated aromatic rings and urea moiety make it particularly versatile in various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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